2-Morpholin-4-ylethyl 3-methoxybenzoate
Description
2-Morpholin-4-ylethyl 3-methoxybenzoate is an ester derivative of 3-methoxybenzoic acid, where the hydroxyl group of the acid is replaced by a 2-morpholin-4-ylethoxy substituent. The compound combines a methoxy-substituted aromatic ring with a morpholine moiety, a six-membered heterocycle containing one oxygen and one nitrogen atom.
Properties
Molecular Formula |
C14H19NO4 |
|---|---|
Molecular Weight |
265.3 g/mol |
IUPAC Name |
2-morpholin-4-ylethyl 3-methoxybenzoate |
InChI |
InChI=1S/C14H19NO4/c1-17-13-4-2-3-12(11-13)14(16)19-10-7-15-5-8-18-9-6-15/h2-4,11H,5-10H2,1H3 |
InChI Key |
CMBVJDLWADOZKX-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)OCCN2CCOCC2 |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)OCCN2CCOCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The substituent on the benzyl ring and the ester group significantly influences the compound’s electronic and steric properties. Key structural analogues include:
¹Estimated based on molecular formula (C₁₄H₁₇NO₄).
Key Observations :
- The methoxy group at the 3-position is an electron-donating substituent, which may stabilize the aromatic ring against electrophilic attack, as seen in studies of substituted benzoates .
Thermal Behavior
Thermal stability varies markedly across analogues:
- Lanthanide 3-methoxybenzoates : Decompose at high temperatures (e.g., >200°C), retaining stability due to strong metal-oxygen bonds .
- Methyl 3-methoxybenzoate (M3MOB) : Likely less thermally stable than metal complexes, with ester cleavage occurring at moderate temperatures.
- This compound : Predicted to exhibit intermediate stability, as the ester linkage is susceptible to hydrolysis or thermal degradation but stabilized by the morpholine group’s electron-donating effects.
Spectroscopic Characteristics
Infrared spectroscopy highlights key differences:
- Carboxylates (e.g., sodium salt) : Strong asymmetrical (νₐₛ(COO⁻)) and symmetrical (νₛ(COO⁻)) stretches at 1568 cm⁻¹ and 1400 cm⁻¹, respectively .
- Esters (e.g., this compound) : A carbonyl (C=O) stretch near 1700–1740 cm⁻¹, absent in carboxylates. The morpholine group may show N–H and C–O–C vibrations at 1100–1250 cm⁻¹.
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